molecular formula C22H16N4O5S2 B2876960 4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 361170-48-1

4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2876960
CAS No.: 361170-48-1
M. Wt: 480.51
InChI Key: BIYHPRMTRFGFEM-UHFFFAOYSA-N
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Description

4-(Indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic compound incorporating both benzothiazole and indoline sulfonamide pharmacophores, making it a candidate for infectious disease and metabolic research. The structure suggests potential as an inhibitor of bacterial enzymes, particularly the DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase. DapE is an essential enzyme in the lysine biosynthetic pathway in bacteria and is a promising, underexplored target for novel antibiotics with a new mechanism of action . Molecular docking studies of analogous indoline sulfonamide structures indicate that the sulfonamide group may act as a zinc-binding group, facilitating competitive inhibition at the enzyme's active site . Furthermore, the 6-nitrobenzo[d]thiazol-2-amine moiety is associated with biological activity relevant to metabolic disease. Research on a related 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated effectiveness in ameliorating ethanol-induced fatty liver in a zebrafish model. The compound exhibited anti-hyperlipidemic and anti-inflammatory properties, reducing hepatic steatosis and intracellular lipid accumulation . This suggests potential research applications for this compound in studying lipid metabolism and oxidative stress. The compound is intended for research purposes only. It is not approved for human or veterinary use. Key Specifications:

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S2/c27-21(24-22-23-18-10-7-16(26(28)29)13-20(18)32-22)15-5-8-17(9-6-15)33(30,31)25-12-11-14-3-1-2-4-19(14)25/h1-10,13H,11-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYHPRMTRFGFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C23H18N4O6S2
  • Molecular Weight : 510.54 g/mol

The structure includes an indoline moiety, a sulfonyl group, and a nitro-substituted benzothiazole, which are known to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related benzothiazole derivatives have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Assay Type
Compound AA5496.26 ± 0.332D Culture
Compound BHCC82720.46 ± 8.633D Culture

In a study involving compounds with similar structures, the IC50 values ranged significantly, indicating varying degrees of potency against different cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies showed that derivatives with similar functional groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Comparison Drug
Staphylococcus aureus15Ampicillin
Escherichia coli12Streptomycin

These results suggest that the compound may possess significant antimicrobial activity, potentially making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented through various assays, including carrageenan-induced paw edema in mice. The compounds demonstrated inhibition of COX enzymes, which are critical in the inflammatory response.

Compound COX Inhibition (%)
Compound C75
Compound D60

This suggests that the compound could be beneficial in treating inflammatory conditions by modulating the COX pathway.

Case Studies

  • Antitumor Efficacy in Lung Cancer Models : A study evaluated the efficacy of similar benzothiazole derivatives in lung cancer models, revealing that certain modifications increased cytotoxicity against A549 and HCC827 cell lines significantly.
  • Antimicrobial Testing Against Clinical Isolates : Another study assessed the antimicrobial activity of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating superior activity compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzothiazole Derivatives

Nitro vs. Amino Substitutions
  • N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide (): Exhibits distinct NMR signals (e.g., 8.29–8.32 ppm for H4 and 13.26 ppm for NH), with FT-IR peaks at 3298 cm⁻¹ (amide) and 3399.60 cm⁻¹ (amine in reduced form) .
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Reduction of the nitro group to an amine shifts NMR peaks (e.g., 6.71–6.74 ppm for H5) and introduces a sharp NH₂ peak at 3399.60 cm⁻¹, enhancing corrosion inhibition properties .
Sulfonamide vs. Acetamide Linkers
  • 4-(Indolin-1-ylsulfonyl)benzamide : The sulfonyl group likely enhances solubility and hydrogen-bonding capacity compared to acetamide derivatives.
  • 2-(5-Substituted Benzylidene)-N-(6-Nitrobenzo[d]thiazol-2-yl)acetamides (): Derivatives like 4a (4-fluorobenzylidene) and 4c (4-bromobenzylidene) exhibit melting points of 199–201°C and 252–254°C, respectively, with MS m/z values ranging from 458.37 to 519.53. These compounds show VEGFR-2 inhibitory activity, suggesting the acetamide linker supports kinase targeting .

Comparison : Sulfonamide groups may offer broader hydrogen-bonding interactions for enzyme inhibition, while acetamide derivatives with benzylidene substituents prioritize steric and electronic effects for kinase binding .

Structural Modifications in Benzamide Scaffolds

Heterocyclic vs. Aromatic Substituents
  • N-[4-(2-Pyridyl)thiazol-2-yl]benzamides (): These compounds retain adenosine receptor affinity (micromolar range) even with cyclopentanamide substitutions, indicating flexibility in the amide moiety .
  • N-(Thiazol-2-yl)-benzamide Analogs (): Substitutions at the benzamide scaffold (e.g., methylpiperazine in ) influence selectivity for targets like ZAC (zinc-activated channel), with bulkier groups reducing off-target effects .

Physical and Spectroscopic Properties

Melting Points and Stability
Compound Melting Point (°C) MS m/z (% Abundance) Reference
2-(5-(4-Fluorobenzylidene)...acetamide 199–201 458.37 (29.33)
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide Not reported Not available
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Not reported Not available

Analysis : Higher melting points in acetamide derivatives (e.g., 259–261°C for 4b in ) correlate with extended conjugation and crystallinity. The target compound’s sulfonamide group may lower melting points due to increased solubility .

NMR Chemical Shifts
Proton Position N-(6-Nitro) Derivative (ppm) N-(6-Amino) Derivative (ppm) Reference
H4 8.29–8.32 7.6–7.65
NH (Amide) 13.26 12.51

Analysis: The nitro group deshields aromatic protons, shifting H4 upfield. The amino group introduces electron-donating effects, downfield-shifting adjacent protons .

Research Findings and Implications

  • Enzyme Inhibition : Acetamide derivatives () inhibit VEGFR-2, suggesting the target compound’s sulfonamide group could enhance binding to similar kinases .
  • Corrosion Inhibition: Amino-substituted benzamides () outperform nitro analogs, indicating the nitro group’s role in stability rather than surface interaction .
  • Medicinal Chemistry : The N-(thiazol-2-yl)-benzamide scaffold () is versatile, but substitutions like indolin-1-ylsulfonyl may reduce off-target effects observed in pyridyl analogs .

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